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molecular formula C16H27N3O2 B8385144 1-Cyclobutyl-4-[(1-propanoylazetidin-3-yl)carbonyl]-1,4-diazepane

1-Cyclobutyl-4-[(1-propanoylazetidin-3-yl)carbonyl]-1,4-diazepane

Cat. No. B8385144
M. Wt: 293.40 g/mol
InChI Key: BPKKYUXXZOTIBI-UHFFFAOYSA-N
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Patent
US08912176B2

Procedure details

To a stirred solution of 1-(azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane (125 mg, 0.53 mmol) in dichloromethane (5 ml) at 0° C. was added sodium carbonate (167 mg, 1.58 mmol) and propionyl chloride (58 mg, 0.63 mmol). The resulting mixture was stirred at RT for 13 h before volatiles were removed under reduced pressure. Purification by silica FCC (using a gradient of eluents; 100:0 to 98:2 DCM:2M NH3 in MeOH) followed by purification by preparative HPLC (Method 2) gave the title compound (18 mg, 12% yield) as pale yellow oil. LCMS data: Calculated MH1(294). Found 86% (MH1) m/z 294, Rt=3.18 min (Method D).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
12%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([C:5]([N:7]2[CH2:13][CH2:12][CH2:11][N:10]([CH:14]3[CH2:17][CH2:16][CH2:15]3)[CH2:9][CH2:8]2)=[O:6])[CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].[C:24](Cl)(=[O:27])[CH2:25][CH3:26]>ClCCl>[CH:14]1([N:10]2[CH2:11][CH2:12][CH2:13][N:7]([C:5]([CH:3]3[CH2:2][N:1]([C:24](=[O:27])[CH2:25][CH3:26])[CH2:4]3)=[O:6])[CH2:8][CH2:9]2)[CH2:17][CH2:16][CH2:15]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
N1CC(C1)C(=O)N1CCN(CCC1)C1CCC1
Name
Quantity
167 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
58 mg
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 13 h before volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica FCC (
CUSTOM
Type
CUSTOM
Details
100:0 to 98:2 DCM:2M NH3 in MeOH) followed by purification by preparative HPLC (Method 2)

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C1(CCC1)N1CCN(CCC1)C(=O)C1CN(C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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